molecular formula C16H13BrO3 B8386618 5-Bromo-2-hydroxy-4'-methoxychalcone

5-Bromo-2-hydroxy-4'-methoxychalcone

Cat. No.: B8386618
M. Wt: 333.18 g/mol
InChI Key: RXEZLHKVZQYXIY-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-4'-methoxychalcone is a halogenated chalcone derivative characterized by a bromine atom at position 5 of the A-ring, a hydroxyl group at position 2, and a methoxy group at position 4' of the B-ring (Figure 1). Chalcones, α,β-unsaturated ketones, are precursors to flavonoids and exhibit diverse pharmacological activities, including antidiabetic, anti-inflammatory, and antioxidant effects . The synthesis of this compound involves Claisen-Schmidt condensation between 5-bromo-2-hydroxyacetophenone and 4-methoxybenzaldehyde under basic conditions, as described in and .

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13BrO3/c1-20-14-6-2-11(3-7-14)15(18)8-4-12-10-13(17)5-9-16(12)19/h2-10,19H,1H3

InChI Key

RXEZLHKVZQYXIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives vary in biological activity based on substituent type, position, and electronic effects. Below is a detailed comparison of 5-Bromo-2-hydroxy-4'-methoxychalcone with structurally related compounds:

Structural Analogues and Substitution Effects

Compound Name A-Ring Substituents B-Ring Substituents Key Biological Activities Mechanism/Pathway Study Model Reference ID
This compound 5-Br, 2-OH 4'-OCH₃ Synthetic focus; potential inferred activity N/A Synthetic studies
2-Bromo-4'-methoxychalcone (Compound 5) 2-Br 4'-OCH₃ ↑ Glucose uptake, ↓ lipid accumulation AMPK/ACC phosphorylation 3T3-L1 adipocytes, C2C12 myotubes, obese mice
2-Iodo-4'-methoxychalcone (Compound 6) 2-I 4'-OCH₃ Anti-hyperglycemic, anti-obesity AMPK activation High-fat-diet-induced obese mice
4'-Methoxychalcone None 4'-OCH₃ Adipocyte differentiation PPARγ activation 3T3-L1 preadipocytes
4,4'-Dihydroxy-2'-methoxychalcone 2'-OCH₃, 4-OH 4-OH Antioxidant Radical scavenging Dracaena cambodiana extract

Key Findings and Trends

Halogen Position and Activity: The position of halogenation critically influences biological activity. Halogen size matters: 2-Iodo-4'-methoxychalcone (Compound 6) shows stronger AMPK activation than 2-bromo analogs in vivo, likely due to increased electron-withdrawing effects .

Hydroxyl vs. Halogen Substitution :

  • The hydroxyl group at position 2 in this compound may enhance antioxidant capacity, as seen in chalcones like 4,4'-dihydroxy-2'-methoxychalcone (radical scavenging activity ). However, hydroxyl groups can also reduce metabolic stability compared to halogenated derivatives.

Methoxy Group Role :

  • The 4'-methoxy group in all compared compounds improves lipophilicity and membrane permeability, facilitating cellular uptake. In 4'-methoxychalcone, this group synergizes with PPARγ activation to promote adipocyte differentiation , whereas in halogenated derivatives, it supports antidiabetic effects via AMPK .

Synthetic Accessibility: this compound is synthesized via Claisen-Schmidt condensation , similar to 2-halogenated analogs. However, bromination at position 5 requires specific starting materials (e.g., 5-bromo-2-hydroxyacetophenone), which may complicate scalability compared to 2-substituted derivatives .

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